Methyl 3-(2-hydroxyethyl)benzoate
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Overview
Description
Mechanism of Action
Mode of Action
The exact mode of action of Methyl 3-(2-hydroxyethyl)benzoate is currently unknown .
Biochemical Pathways
One study suggests that the compound may be involved in the biosynthesis of methyl benzoate, a major floral scent compound in certain plants .
Action Environment
It’s possible that factors such as temperature, pH, and the presence of other compounds could influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-hydroxyethyl)benzoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced separation techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: The major product is 3-(2-oxoethyl)benzoic acid.
Reduction: The major product is 3-(2-hydroxyethyl)benzyl alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Methyl 3-(2-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the formulation of fragrances, flavorings, and cosmetic products.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Similar in structure but with a different functional group.
Ethyl 3-(2-hydroxyethyl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester group.
3-(2-Hydroxyethyl)benzoic acid: The acid form of the compound.
Uniqueness
Methyl 3-(2-hydroxyethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its wintergreen odor and use in flavorings and fragrances set it apart from other similar compounds.
Properties
IUPAC Name |
methyl 3-(2-hydroxyethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEWIMDQAGWVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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